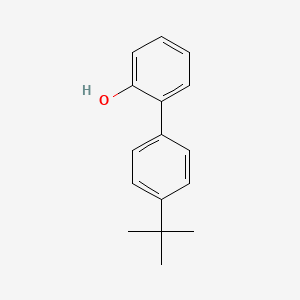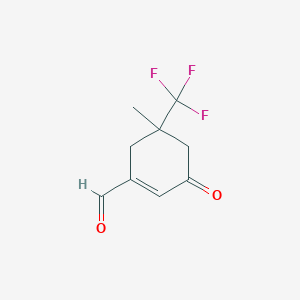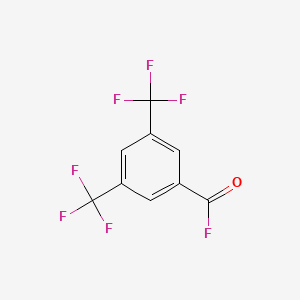
3,5-bis(trifluoromethyl)benzoyl Fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(trifluoromethyl)benzoyl Fluoride is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzoyl fluoride moiety. This compound is notable for its high electronegativity and unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)benzoyl Fluoride typically involves the fluorination of 3,5-bis(trichloromethyl)benzoyl chloride. This process can be achieved using anhydrous hydrogen fluoride or antimony pentafluoride as fluorinating agents . The reaction conditions often require controlled temperatures and the presence of a Lewis acid to facilitate the conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive and corrosive fluorinating agents. Safety measures are crucial to prevent exposure to hazardous chemicals.
化学反応の分析
Types of Reactions: 3,5-Bis(trifluoromethyl)benzoyl Fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can be involved in oxidation-reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.
Addition Reactions: The compound can also undergo addition reactions with suitable reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds.
Major Products Formed: The major products formed depend on the type of reaction. For nucleophilic substitution, the products are typically substituted benzoyl derivatives. Oxidation reactions may yield carboxylic acids or other oxidized forms.
科学的研究の応用
3,5-Bis(trifluoromethyl)benzoyl Fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of drugs.
Medicine: Investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
作用機序
The mechanism of action of 3,5-Bis(trifluoromethyl)benzoyl Fluoride involves its interaction with molecular targets through its highly electronegative trifluoromethyl groups. These groups can enhance the binding affinity of the compound to enzymes or receptors, thereby modulating their activity. The compound can also participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles, leading to the formation of new chemical entities .
類似化合物との比較
3,5-Bis(trifluoromethyl)benzoyl Chloride: Similar in structure but contains a chloride group instead of a fluoride group.
3,5-Bis(trifluoromethyl)benzoic Acid: Contains a carboxylic acid group instead of a benzoyl fluoride moiety.
3,5-Bis(trifluoromethyl)benzamide: Features an amide group in place of the fluoride group.
Uniqueness: 3,5-Bis(trifluoromethyl)benzoyl Fluoride is unique due to its high reactivity and the presence of the fluoride group, which imparts distinct chemical properties. The trifluoromethyl groups enhance the compound’s stability and electronegativity, making it valuable in various applications where these properties are desired .
特性
IUPAC Name |
3,5-bis(trifluoromethyl)benzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F7O/c10-7(17)4-1-5(8(11,12)13)3-6(2-4)9(14,15)16/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHFLVWEZXAEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
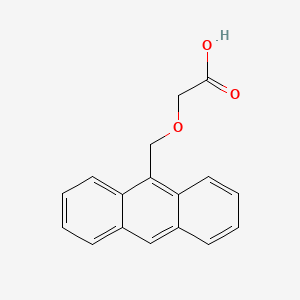
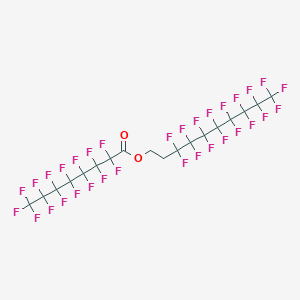
![[4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride](/img/structure/B6350319.png)
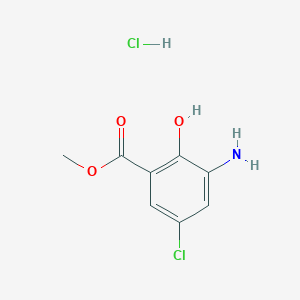
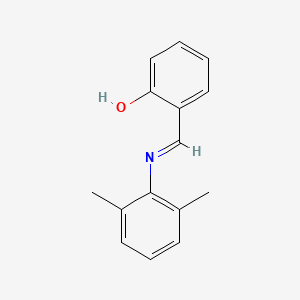

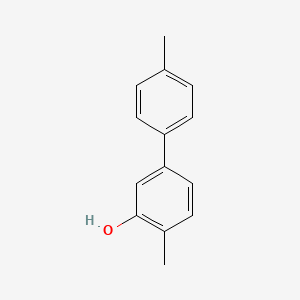
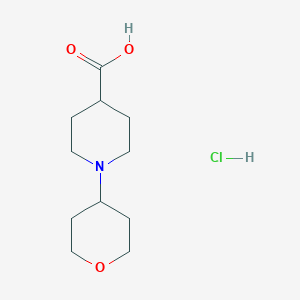
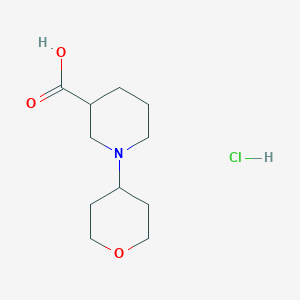
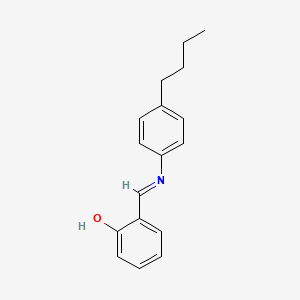
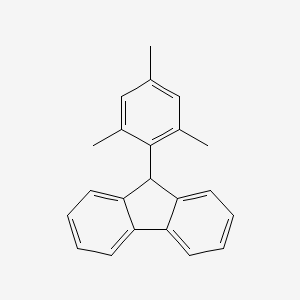
![N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine dicarboxamide](/img/structure/B6350379.png)
